molecular formula C9H11FO B13532276 (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13532276
M. Wt: 154.18 g/mol
InChI Key: FHLXVZWMYWRBTO-ZETCQYMHSA-N
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Description

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a fluorinated aromatic ring substituted with a methyl group at the 4-position and a fluorine atom at the 3-position. The (S)-enantiomer is of particular interest in asymmetric synthesis, pharmaceuticals, and materials science due to its stereochemical purity and substituent-driven properties. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk and electron-donating character, collectively influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1

InChI Key

FHLXVZWMYWRBTO-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)F

Origin of Product

United States

Biological Activity

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol, also known as (S)-1-(3-fluoro-4-methylphenyl)ethanol, is a chiral alcohol with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol is C10H13FO, characterized by the presence of a hydroxyl (-OH) group and a fluorinated aromatic ring. The fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substitution is known to enhance binding affinity and selectivity towards these targets, potentially modulating enzymatic activity or receptor signaling pathways. Such interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Enzyme Interaction Studies

The compound has been utilized to study the effects of fluorine substitution on enzyme activity. It serves as a model for investigating enzyme-substrate interactions, particularly concerning cytochrome P450 enzymes involved in drug metabolism. Preliminary findings suggest that (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol may act as an inhibitor or modulator of these enzymes, affecting the pharmacokinetics of co-administered drugs.

Case Studies

Several studies have focused on the biological implications of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol:

  • Antimicrobial Efficacy : A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 0.025 mg/mL .
  • Enzyme Inhibition : Research involving cytochrome P450 enzymes revealed that this compound could inhibit specific isoforms, thereby impacting drug metabolism pathways and highlighting its potential in pharmacological applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
(R)-1-(3-Fluoro-4-methylphenyl)ethanolR-IsomerSimilar antimicrobial propertiesEnzyme interaction
1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanolCyclopropylNotable effects on cytochrome P450Modulates drug metabolism

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The position and nature of substituents on the aromatic ring significantly alter the compound’s behavior. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Electronic Effects Steric Effects
(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol 3-F, 4-CH₃ Moderate EWG (F) + EWG/EDG (CH₃) High (CH₃ introduces bulk)
(S)-1-(4-Fluorophenyl)ethan-1-ol 4-F Strong EWG Low
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F Moderate EWG Low
1-(3-Chloro-4-fluorophenyl)ethan-1-ol 3-Cl, 4-F Strong EWG (Cl, F) Moderate (Cl adds bulk)

Key Observations :

  • The 3-fluoro-4-methyl substitution in the target compound creates a unique balance between steric hindrance (from CH₃) and electronic modulation (from F). This contrasts with para-fluoro analogs (e.g., (S)-1-(4-fluorophenyl)ethan-1-ol), which lack steric bulk .
  • Halogenated analogs like 1-(3-chloro-4-fluorophenyl)ethan-1-ol exhibit stronger electron-withdrawing effects but similar steric profiles due to Cl’s larger atomic radius .

Key Observations :

  • Biocatalytic methods (e.g., alcohol dehydrogenases) achieve superior enantioselectivity (>99% ee) compared to chemical reductions (e.g., NaBH₄), which yield lower ee (87–90%) .
  • The target compound’s methyl group may enhance enzyme-substrate compatibility in biocatalysis, mirroring trends seen in 3′- and 4′-hydroxyacetophenone reductions .

Physical and Spectroscopic Properties

Physical properties such as optical rotation and NMR shifts are influenced by substituents (Table 3):

Table 3: Comparative Physical Properties

Compound Name Form [α]D²⁰ (c = 1, solvent) Refractive Index Purity (%)
(S)-1-(4-Fluorophenyl)ethan-1-ol Colorless oil -15.2 (CHCl₃) 1.478 97–98
(R)-1-(3-Fluorophenyl)ethan-1-ol Colorless oil +12.5 (CHCl₃) 1.492 99
1-(3-Chloro-4-fluorophenyl)ethan-1-ol Pale-yellow oil N/A N/A 96

Key Observations :

  • NMR shifts : Aromatic protons in the target compound would resonate upfield compared to chloro-substituted analogs due to reduced electron withdrawal .

Preparation Methods

Catalytic Asymmetric Hydrogenation

One of the most common routes involves the enantioselective reduction of 3-fluoro-4-methylacetophenone to the corresponding ( S )-alcohol using chiral catalysts.

  • Catalysts: Transition metal complexes such as Rhodium or Ruthenium complexes with chiral ligands (e.g., BINAP derivatives) are employed to induce stereoselectivity.
  • Conditions: Typically performed under hydrogen gas atmosphere at mild temperatures (25–50 °C) and moderate pressures (1–10 atm).
  • Yields and Enantiomeric Excess: Reported yields are generally high (>85%) with enantiomeric excess (ee) values exceeding 90%, depending on catalyst and conditions.

Biocatalytic Reduction

  • Enzymes: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can stereoselectively reduce the ketone to the ( S )-alcohol.
  • Advantages: Mild reaction conditions, environmentally friendly, and high stereoselectivity.
  • Reaction Medium: Aqueous buffer systems or biphasic systems with cofactor recycling (NADH or NADPH) are used.
  • Reported Results: High enantioselectivity (>95% ee) and good yields (70–90%) have been documented.

Synthetic Route Example from Patent Literature

A patent (WO2011111971A2) describes a multistep synthesis involving the preparation of intermediates related to fluoro-substituted phenyl compounds, which can be adapted for the preparation of ( S )-1-(3-fluoro-4-methylphenyl)ethan-1-ol via reduction steps. The key steps include:

  • Preparation of the fluoro-substituted aromatic ketone precursor via nucleophilic aromatic substitution or cross-coupling methods.
  • Asymmetric reduction using chiral catalysts or enzymatic methods to yield the desired ( S )-alcohol.
  • Purification by crystallization or chromatography to achieve high enantiomeric purity.

Comparative Data Table of Preparation Methods

Method Catalyst/Enzyme Conditions Yield (%) Enantiomeric Excess (ee %) Comments Source
Catalytic Asymmetric Hydrogenation Rhodium-BINAP complex H2, 25–50 °C, 1–10 atm 85–95 90–98 High stereoselectivity, scalable
Biocatalytic Reduction Alcohol dehydrogenase Aqueous buffer, ambient temp 70–90 >95 Environmentally friendly, mild conditions
Chemical Reduction (Non-asymmetric) NaBH4 or LiAlH4 Organic solvent, rt 90–95 Racemic Requires resolution for enantiopurity General knowledge
Multi-step synthesis via intermediates Various (cross-coupling, condensation) Multi-step, varied Variable Dependent on reduction step Complex but versatile synthetic route

Research Findings and Optimization Insights

  • Catalyst choice and ligand design critically influence the stereoselectivity and yield in asymmetric hydrogenation.
  • Enzymatic methods offer superior enantioselectivity but may require cofactor regeneration systems for cost efficiency.
  • Purification techniques such as chiral chromatography or crystallization are essential to isolate the ( S ) enantiomer in high purity.
  • Recent studies emphasize the importance of reaction medium optimization and temperature control to maximize yield and ee values.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol with high enantiomeric excess?

Methodological Answer: The synthesis typically involves enantioselective reduction of the corresponding ketone precursor, such as 1-(3-fluoro-4-methylphenyl)ethanone, using chiral catalysts. For example:

  • Corey–Bakshi–Shibata (CBS) reduction with a borane catalyst and a chiral oxazaborolidine to achieve >90% enantiomeric excess (ee) .
  • Biocatalytic approaches using ketoreductases under optimized pH (6.5–7.5) and temperature (25–35°C) conditions to enhance stereoselectivity .
  • Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How can researchers characterize the stereochemical purity and structural integrity of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine substitution and methyl group positions. 1H^{1}\text{H} NMR can resolve the stereochemistry of the alcohol moiety .
  • X-ray Crystallography : Single-crystal diffraction provides definitive proof of absolute configuration .
  • Polarimetry : Measure optical rotation (e.g., [α]D25^{25}_D = +X°) to validate enantiomeric excess .

Q. What stability considerations are critical for storing (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol in laboratory settings?

Methodological Answer:

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the alcohol group .
  • Avoid exposure to light (use amber glass vials) due to potential degradation of the fluorinated aromatic ring .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ketone formation via oxidation) .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions and experimental data in the reactivity of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model reaction pathways (e.g., oxidation kinetics). Compare with experimental Arrhenius plots from controlled thermal degradation studies .
  • Use isotopic labeling (18O^{18}\text{O} or 2H^{2}\text{H}) to track mechanistic discrepancies in nucleophilic substitution reactions .

Q. How can advanced spectroscopic techniques differentiate between polymorphic forms of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

  • Variable-Temperature X-ray Diffraction (VT-XRD) : Identify temperature-dependent phase transitions (e.g., monoclinic to orthorhombic) .
  • Solid-State NMR : Use 19F^{19}\text{F} magic-angle spinning (MAS) NMR to resolve crystallographic packing differences .

Q. What methodological approaches are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (konk_{on}, koffk_{off}) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:
    • Reduce alkylation byproducts by controlling Friedel-Crafts acylation conditions (AlCl3_3 catalyst, 0–5°C) .
    • Monitor reaction progress via in-line FTIR to detect intermediates and adjust reagent stoichiometry dynamically .

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